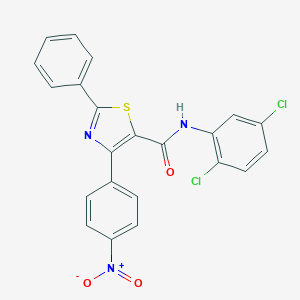![molecular formula C17H14N2O3S B381492 methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381492.png)
methyl 4-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-260671 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of this compound are Tankyrases (TNKS) . TNKS, belonging to the poly (ADP-ribose) polymerase family, are known for their multi-functioning capabilities and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets, TNKS, by binding to the conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . This interaction is corroborated by high per-residue energy contributions and consistent high-affinity interactions of these residues . The binding free energy of the compound showed estimated total energy of −43.88 kcal/mol and −30.79 kcal/mol towards TNKS-1 and 2, respectively .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway, which is essential for various cellular processes . The inhibition of TNKS disrupts this pathway, leading to downstream effects that can influence cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TNKS. This inhibition can disrupt the Wnt β-catenin pathway, potentially influencing cell proliferation and differentiation .
Chemical Reactions Analysis
WAY-260671 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In this reaction, the compound gains electrons, typically in the presence of reducing agents.
Substitution: This involves the replacement of one atom or group in the compound with another atom or group, often under specific conditions.
Addition: This reaction involves the addition of atoms or groups to the compound, usually across a double or triple bond.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and addition reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-260671 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: WAY-260671 may have applications in industrial processes, particularly in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
WAY-260671 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous chemical structures or similar functional groupsSome similar compounds include WAY-267,464 and other non-peptide receptor agonists .
Properties
IUPAC Name |
methyl 4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-16(21)12-8-6-11(7-9-12)10-23-17-18-14-5-3-2-4-13(14)15(20)19-17/h2-9H,10H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKYLTYTJKXKMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B381411.png)

![4-(2-Methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B381417.png)
![1-{4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B381418.png)
![Diethyl 5-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)isophthalate](/img/structure/B381420.png)
![N-(2,6-dichlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381421.png)
![Methyl 5-bromo-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B381424.png)
![Ethyl 2-{[3-(1-azepanyl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381425.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B381426.png)
![3-allyl-2-({2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381427.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B381429.png)
![Ethyl 2-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381430.png)
![ethyl 6-methyl-2-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381431.png)
![2-[(4-fluorobenzyl)sulfanyl]-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381432.png)
